2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
Description
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a pyridine derivative featuring a pyrrolidine substituent at the pyridine-2 position and an aldehyde group at the pyridine-3 position. The pyrrolidine ring is further substituted with a hydroxyl (-OH) and a methyl (-CH₃) group at its 3-position. This structural arrangement confers unique physicochemical properties, such as polarity from the hydroxyl group and reactivity from the aldehyde functionality.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-11(15)4-6-13(8-11)10-9(7-14)3-2-5-12-10/h2-3,5,7,15H,4,6,8H2,1H3 |
InChI Key |
HYZXDZGUIZJUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=C(C=CC=N2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxy-3-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated control systems for precise temperature and pressure regulation, and purification techniques such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions to achieve the desired products
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used
Scientific Research Applications
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017) and other sources. Key differences include substituent positions, functional groups, and molecular weights, which influence reactivity and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
a) Functional Groups and Reactivity
- The target compound’s aldehyde group enables nucleophilic addition reactions (e.g., forming hydrazones or Schiff bases), making it valuable in drug synthesis . In contrast, pivalamide-containing analogs (e.g., ) exhibit lower reactivity but greater metabolic stability, suitable for prodrug designs.
- Hydroxyl vs. Hydroxymethyl : The target’s 3-hydroxy-3-methylpyrrolidine group may enhance hydrogen bonding compared to hydroxymethyl substituents (e.g., ), influencing solubility and target binding.
b) Substituent Positions
- Pyridine-3-carbaldehyde derivatives (target compound) differ from pyridine-2-carbaldehydes (e.g., ) in electronic distribution, altering dipole moments and interaction with biological targets.
c) Molecular Weight and Solubility
Biological Activity
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its role in various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 206.24 g/mol. The structure includes a hydroxymethyl group on the pyrrolidine ring and an aldehyde functional group on the pyridine moiety.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, in a study evaluating various pyridine derivatives, several compounds demonstrated potent inhibitory effects on cancer cell lines, with IC50 values in low micromolar ranges. A notable finding was that related compounds showed enhanced activity against MDM2, a protein that regulates p53, thus promoting apoptosis in tumor cells .
The proposed mechanism of action for this compound involves the inhibition of key proteins involved in cell proliferation and survival. Specifically, it appears to interact with the MDM2-p53 pathway, leading to the reactivation of p53 and subsequent induction of apoptosis in cancerous cells . This mechanism is critical as p53 plays a vital role in maintaining genomic stability and regulating the cell cycle.
Study 1: Inhibition of Cancer Cell Growth
In a comparative study assessing the antiproliferative effects of various pyridine derivatives, this compound was tested against different cancer cell lines including SJSA-1 and others. The results indicated that this compound exhibited significant growth inhibition with an IC50 value of approximately 0.22 µM, suggesting strong potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SJSA-1 | 0.22 |
| Compound A | SJSA-1 | 0.15 |
| Compound B | SJSA-1 | 0.24 |
Study 2: Pharmacodynamic Effects
In pharmacodynamic studies involving xenograft models, administration of this compound resulted in significant upregulation of p53 and other apoptotic markers within tumor tissues. These findings underscore its potential therapeutic efficacy in vivo, supporting its role as a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
